Cas no 1357634-53-7 ((3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate)

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate is a chiral fluorinated organic compound with a tosylate leaving group, making it a valuable intermediate in synthetic chemistry. Its stereospecific (3S) configuration ensures high enantioselectivity in asymmetric synthesis, while the trifluoromethyl group enhances metabolic stability and lipophilicity in pharmaceutical applications. The tosylate moiety facilitates nucleophilic substitution reactions, enabling efficient derivatization. This compound is particularly useful in the preparation of bioactive molecules, including fluorinated amino alcohols and heterocycles. Its well-defined structure and reactivity make it a reliable building block for medicinal chemistry and agrochemical research, offering precise control over stereochemistry and functional group transformations.
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate structure
1357634-53-7 structure
商品名:(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate
CAS番号:1357634-53-7
MF:C11H16F3NO4S
メガワット:315.309252738953
MDL:MFCD31720124
CID:5189159

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate 化学的及び物理的性質

名前と識別子

    • (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate
    • MDL: MFCD31720124
    • インチ: 1S/C7H8O3S.C4H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2(8)3(9)4(5,6)7/h2-5H,1H3,(H,8,9,10);2-3,9H,8H2,1H3/t;2-,3?/m.0/s1
    • InChIKey: GSEFZQNKEHPGCI-GMENUOQESA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)O.FC(C([C@H](C)N)O)(F)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 299
  • トポロジー分子極性表面積: 109

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB275433-1 g
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; .
1357634-53-7
1 g
€490.00 2023-07-20
abcr
AB275433-5 g
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; .
1357634-53-7
5 g
€1,090.00 2023-07-20
abcr
AB275433-1g
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; .
1357634-53-7
1g
€490.00 2025-02-18
abcr
AB275433-5g
(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate; .
1357634-53-7
5g
€1090.00 2025-02-18

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate 関連文献

(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylateに関する追加情報

Research Brief on (3S)-3-Amino-1,1,1-trifluoro-2-butanol Tosylate (CAS: 1357634-53-7): Recent Advances and Applications

The compound (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate (CAS: 1357634-53-7) has garnered significant attention in the chemical biology and pharmaceutical research communities due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of fluorinated bioactive molecules, which are increasingly important in drug discovery and development. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and emerging applications in medicinal chemistry.

One of the most notable advancements in the study of (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate is its application in the synthesis of fluorinated analogs of clinically relevant compounds. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Researchers have successfully utilized this compound to introduce trifluoromethyl groups into various pharmacophores, leading to the development of novel candidates for treating central nervous system (CNS) disorders and infectious diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in improving the blood-brain barrier permeability of experimental neuroprotective agents.

From a synthetic chemistry perspective, recent work has focused on optimizing the production and purification processes for (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate. A team at MIT developed an improved catalytic asymmetric synthesis route that achieves higher enantiomeric purity (>99% ee) while reducing environmental impact through greener solvent systems. This advancement is particularly significant given the growing emphasis on sustainable pharmaceutical manufacturing practices. The new method, reported in ACS Sustainable Chemistry & Engineering, has been successfully scaled up to kilogram quantities without compromising yield or purity.

Biological evaluations of derivatives synthesized from (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate have revealed promising pharmacological profiles. Several research groups have reported compounds showing potent inhibitory activity against protein kinases involved in cancer progression. Notably, a 2024 study in Nature Chemical Biology described a series of kinase inhibitors derived from this scaffold that exhibit exceptional selectivity for mutant EGFR variants prevalent in non-small cell lung cancer. These findings suggest potential for targeted therapies with reduced off-target effects compared to current treatments.

Looking forward, the versatility of (3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate continues to inspire innovative applications. Emerging research explores its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation, as well as its use in radiopharmaceuticals for positron emission tomography (PET) imaging. The compound's ability to serve as a building block for diverse molecular architectures positions it as a valuable tool in both academic and industrial drug discovery efforts. Ongoing clinical trials involving molecules derived from this scaffold are expected to yield important data within the next 2-3 years.

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Amadis Chemical Company Limited
(CAS:1357634-53-7)(3S)-3-Amino-1,1,1-trifluoro-2-butanol tosylate
A1129153
清らかである:99%/99%
はかる:1g/5g
価格 ($):290.0/646.0